Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate
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Overview
Description
Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate is a synthetic organic compound with a complex structure that includes a tert-butyl group, a chloropyrimidine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative. This can be achieved through the reaction of piperidine with suitable reagents to introduce the desired functional groups.
Introduction of the Chloropyrimidine Moiety: The next step involves the introduction of the chloropyrimidine group. This can be done through nucleophilic substitution reactions where a chloropyrimidine derivative reacts with the piperidine intermediate.
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced. This step typically involves the reaction of the intermediate with tert-butyl chloroformate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the carbamate group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the carbamate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while hydrolysis of the carbamate group produces the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the chloropyrimidine and piperidine moieties suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical transformations makes it versatile for different applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The chloropyrimidine moiety can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, while the piperidine ring can enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)pyrrolidin-3-yl]carbamate
- Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate
Uniqueness
Compared to similar compounds, tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate is unique due to the specific positioning of the functional groups, which can influence its reactivity and interaction with biological targets. The presence of the tert-butyl group also provides steric hindrance, which can affect the compound’s stability and reactivity.
Properties
IUPAC Name |
tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)19-11-5-4-6-20(9-11)12(21)10-7-17-13(16)18-8-10/h7-8,11H,4-6,9H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKIFLPZFSNONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2=CN=C(N=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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